L-Mentil lactato

Descripción general

Descripción

Frescolat ML, también conocido como lactato de mentilo, es un agente refrigerante ampliamente utilizado en productos de cuidado personal y cosméticos. Es un sólido translúcido que proporciona una sensación de frescor inmediata y suave, lo que lo hace adecuado para productos de aplicación sin enjuague y de enjuague. Frescolat ML es conocido por su capacidad para apoyar la actividad desodorante y mejorar la experiencia sensorial de diversas formulaciones .

Aplicaciones Científicas De Investigación

Frescolat ML tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de sus aplicaciones notables incluyen:

Química: Utilizado como un compuesto modelo para estudiar reacciones de esterificación e hidrólisis.

Biología: Investigado por sus efectos sobre los receptores sensoriales y las vías de la sensación de frescor.

Medicina: Explorado por su posible uso en formulaciones tópicas para el alivio del dolor y los efectos refrescantes.

Industria: Ampliamente utilizado en productos de cuidado personal como desodorantes, champús y formulaciones para el cuidado de la piel por sus propiedades refrescantes

Mecanismo De Acción

Frescolat ML ejerce su efecto refrescante al interactuar con el canal iónico receptor potencial transitorio melastatina 8 (TRPM8), que es responsable de detectar las temperaturas frías. Cuando se aplica sobre la piel, Frescolat ML activa el TRPM8, lo que provoca una afluencia de iones calcio a las células nerviosas. Esta afluencia genera una señal eléctrica que se transmite al cerebro, lo que resulta en la percepción de una sensación de frescor .

Análisis Bioquímico

Biochemical Properties

Menthyl lactate plays a significant role in biochemical reactions, particularly in skin care formulations. It interacts with various biomolecules, including enzymes and proteins. One of the key interactions is with the transient receptor potential melastatin 8 (TRPM8) ion channel, which is activated by cold temperatures and menthol derivatives . This interaction leads to the cooling sensation experienced upon application. Additionally, menthyl lactate has been shown to promote skin hydration by acting as a natural moisturizing factor (NMF), thanks to the water-binding ability of the lactic acid component .

Cellular Effects

Menthyl lactate influences various cellular processes, particularly in skin cells. It stimulates cell migration and improves the skin renewal rate, which is beneficial for wound healing and skin conditioning . The compound also affects cell signaling pathways by activating the TRPM8 ion channel, leading to a cooling sensation and potential analgesic effects . Furthermore, menthyl lactate has been found to enhance skin hydration, which can impact cellular metabolism and overall skin health .

Molecular Mechanism

At the molecular level, menthyl lactate exerts its effects primarily through the activation of the TRPM8 ion channel. This channel is a polymodal receptor that responds to cold temperatures and chemical ligands such as menthol derivatives . When menthyl lactate binds to TRPM8, it induces a conformational change that opens the channel, allowing the influx of calcium ions. This influx triggers a cascade of intracellular events that result in the cooling sensation and potential analgesic effects . Additionally, menthyl lactate’s ability to bind water molecules contributes to its moisturizing properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of menthyl lactate have been observed to change over time. The compound is stable across a wide range of pH levels, ensuring its long-lasting effects in various formulations . Over time, menthyl lactate continues to provide a cooling sensation and maintain skin hydration. Its effectiveness may diminish with prolonged exposure to environmental factors such as heat and light, which can lead to degradation . Long-term studies have shown that menthyl lactate remains effective in promoting skin health and hydration over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of menthyl lactate vary with different dosages. At lower doses, the compound provides a mild cooling sensation and promotes skin hydration without causing irritation . At higher doses, menthyl lactate can cause mild irritation and sensitivity, similar to menthol . Toxicity studies have shown that menthyl lactate has a low potential for adverse effects, making it safe for use in various formulations .

Metabolic Pathways

Menthyl lactate is involved in metabolic pathways related to lactate metabolism. It is metabolized in the cytosol from pyruvate through the action of lactate dehydrogenase (LDH), which converts pyruvate to lactate . This reaction is crucial for maintaining cellular energy balance and redox potential. The presence of menthyl lactate can influence metabolic flux and metabolite levels, contributing to its overall effects on skin health .

Transport and Distribution

Within cells and tissues, menthyl lactate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, menthyl lactate can accumulate in specific compartments, contributing to its localized effects. The compound’s ability to bind water molecules also aids in its distribution and retention within the skin .

Subcellular Localization

Menthyl lactate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytosol, where it can interact with enzymes and other biomolecules . The compound’s ability to bind water molecules and its interactions with the TRPM8 ion channel contribute to its activity and function within specific cellular compartments . Additionally, post-translational modifications and targeting signals may direct menthyl lactate to specific organelles, enhancing its effects on cellular processes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Frescolat ML se sintetiza mediante la esterificación del mentol con ácido láctico. La reacción implica la condensación de mentol, un compuesto natural derivado del aceite de menta, con ácido láctico, que se obtiene de la fermentación de carbohidratos. La reacción se lleva a cabo típicamente en condiciones ácidas para facilitar la formación del enlace éster .

Métodos de producción industrial

En entornos industriales, la producción de Frescolat ML implica el uso de reactores a gran escala donde se combinan mentol y ácido láctico en presencia de un catalizador ácido. La mezcla de reacción se calienta para promover la esterificación, y el producto resultante se purifica mediante destilación o cristalización para obtener lactato de mentilo de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

Frescolat ML se somete principalmente a reacciones de esterificación e hidrólisis. La esterificación implica la formación del enlace éster entre el mentol y el ácido láctico, mientras que la hidrólisis es la reacción inversa, rompiendo el enlace éster para producir mentol y ácido láctico .

Reactivos y condiciones comunes

Esterificación: Mentol, ácido láctico, catalizador ácido (por ejemplo, ácido sulfúrico), calor.

Hidrólisis: Agua, catalizador básico (por ejemplo, hidróxido de sodio), calor.

Principales productos formados

Esterificación: Lactato de mentilo (Frescolat ML).

Hidrólisis: Mentol y ácido láctico.

Comparación Con Compuestos Similares

Frescolat ML a menudo se compara con otros agentes refrigerantes como el mentol, el acetal de glicerina de mentona y el butil éter de vanillil. Si bien el mentol es el agente refrigerante más utilizado, tiene algunas desventajas, como la volatilidad, el olor fuerte y el potencial de irritación a altas concentraciones. Frescolat ML, por otro lado, proporciona un efecto refrescante más suave y duradero sin el olor fuerte o la irritación, lo que lo convierte en una opción preferida en muchas formulaciones .

Compuestos similares

- Mentol

- Acetal de glicerina de mentona

- Butil éter de vanillil

Propiedades

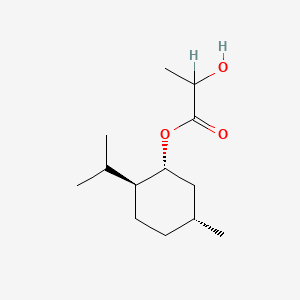

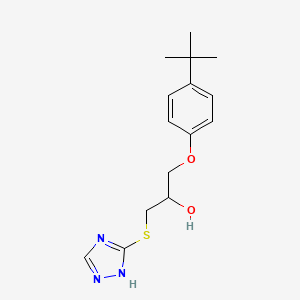

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10?,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNOLBSYLSYIBM-SGUBAKSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

142.00 °C. @ 5.00 mm Hg | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59259-38-0 | |

| Record name | [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38 - 40 °C | |

| Record name | Menthyl lactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[2-[(4-methyl-2-pyridinyl)amino]-4-thiazolyl]phenyl]acetamide](/img/structure/B1223497.png)

![N-(2-fluorophenyl)-2-[2-(4-thiazolyl)-1-benzimidazolyl]acetamide](/img/structure/B1223500.png)

![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1223502.png)

![2-[6-bromo-4-(2-chlorophenyl)-2-oxo-1H-quinolin-3-yl]acetic Acid](/img/structure/B1223505.png)

![N,N-dimethyl-3-[4-[(E)-[2-(4-methylpiperidin-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide](/img/structure/B1223506.png)

![1-Butyl-2,4-dioxo-7-thiophen-2-yl-5-pyrido[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1223510.png)

![1-[4-(Diethylsulfamoyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B1223512.png)

![N-[(4-fluorophenyl)methyl]-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-morpholinecarboxamide](/img/structure/B1223519.png)

![2,4-Dibromo-6-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B1223523.png)